1-butoxy-4-(4-methoxyphenyl)phthalazine
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Overview
Description
1-butoxy-4-(4-methoxyphenyl)phthalazine is a compound belonging to the phthalazine family, which is characterized by a bicyclic structure containing two nitrogen atoms. Phthalazine derivatives have gained significant attention due to their diverse biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butoxy-4-(4-methoxyphenyl)phthalazine typically involves the reaction of a phthalazine derivative with appropriate substituents. One common method includes the reaction of 1-chlorophthalazine with 4-methoxyphenyl and butoxy groups under specific conditions . The reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for phthalazine derivatives, including this compound, often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
1-butoxy-4-(4-methoxyphenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the phthalazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Catalysts: K2CO3, palladium on carbon (Pd/C)
Solvents: Acetonitrile, DMF, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phthalazinone derivatives, while reduction reactions can produce phthalazine alcohols .
Scientific Research Applications
1-butoxy-4-(4-methoxyphenyl)phthalazine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-butoxy-4-(4-methoxyphenyl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in cell proliferation, leading to its antiproliferative effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-butoxy-4-(4-methoxyphenyl)phthalazine include:
- 1-chlorophthalazine
- 4-methoxyphenylphthalazine
- 1-butoxyphthalazine
Uniqueness
This compound is unique due to its specific substituents, which confer distinct biological activities and pharmacological properties. The combination of butoxy and methoxy groups enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
IUPAC Name |
1-butoxy-4-(4-methoxyphenyl)phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-4-13-23-19-17-8-6-5-7-16(17)18(20-21-19)14-9-11-15(22-2)12-10-14/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPQRMPFCZRPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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